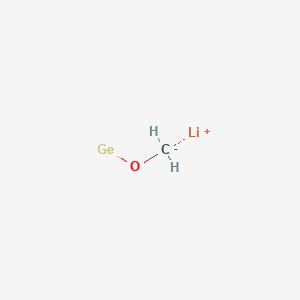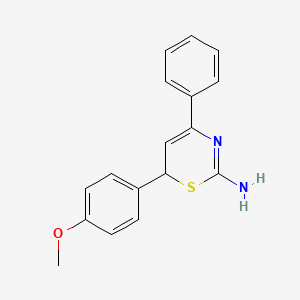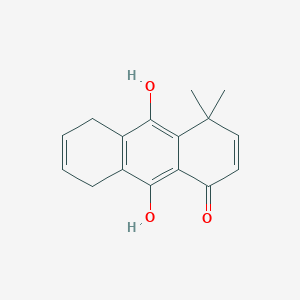
5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1h-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethoxy group and three phenyl groups attached to the triazole ring
Preparation Methods
The synthesis of 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole typically involves the reaction of ethyl hydrazinecarboxylate with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the mixture is heated to promote the formation of the triazole ring. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group and phenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted triazoles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Ethoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole can be compared with other similar compounds, such as:
5-Methoxy-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazole:
5-Acetyl-1,3,4-triphenyl-4,5-dihydro-1H-1,2,4-triazole: Contains an acetyl group, which can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific functional groups and their impact on its chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
166773-09-7 |
|---|---|
Molecular Formula |
C22H21N3O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-ethoxy-2,4,5-triphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C22H21N3O/c1-2-26-22-24(19-14-8-4-9-15-19)21(18-12-6-3-7-13-18)23-25(22)20-16-10-5-11-17-20/h3-17,22H,2H2,1H3 |
InChI Key |
BSWAAMBBQFWWBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1N(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Butyl(dimethyl)silyl]methyl (2,4-dichlorophenoxy)acetate](/img/structure/B12555724.png)
![2,2'-Methylenebis[5-(furan-2-yl)-1,3,4-oxadiazole]](/img/structure/B12555728.png)
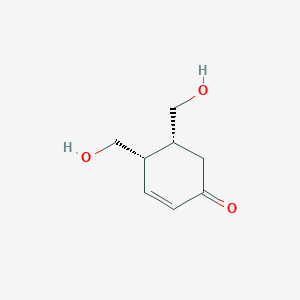
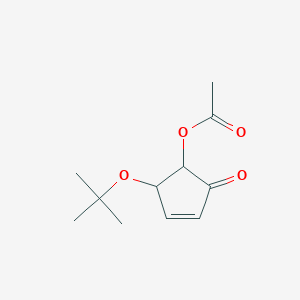
![5-[(E)-(2,4-Dimethylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12555749.png)
![1H-Benz[f]inden-1-one](/img/structure/B12555760.png)
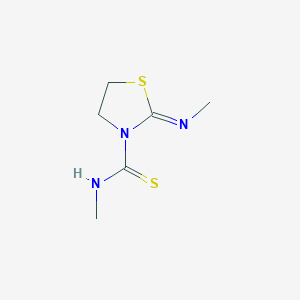

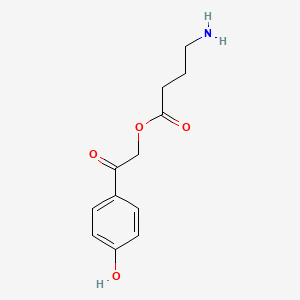
![2-Methyl-5-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}pyridine](/img/structure/B12555786.png)
